molecular formula C21H23NO2 B13350282 Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate

Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate

Cat. No.: B13350282
M. Wt: 321.4 g/mol
InChI Key: XTPVLXNBYBAZAF-UHFFFAOYSA-N
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Description

Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate is a complex organic compound with the molecular formula C21H23NO2 and a molecular weight of 321.41 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[3.3]heptane core and a benzhydryl group. The presence of these structural features makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate typically involves the reaction of 2-azaspiro[3.3]heptane-5-carboxylic acid with diphenylmethanol in the presence of a suitable esterification agent . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The benzhydryl group can enhance its lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate is unique due to its combination of a spirocyclic core and a benzhydryl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 2-benzhydryl-2-azaspiro[3.3]heptane-7-carboxylate

InChI

InChI=1S/C21H23NO2/c1-24-20(23)18-12-13-21(18)14-22(15-21)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3

InChI Key

XTPVLXNBYBAZAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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